molecular formula C16H15N3O3 B5329113 N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

Cat. No. B5329113
M. Wt: 297.31 g/mol
InChI Key: QLLZEIVAQPIJAY-UHFFFAOYSA-N
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Description

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide, also known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of acute and chronic pain.

Mechanism of Action

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This compound selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for pain, inflammation, and fever. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress and tissue damage.

Advantages and Limitations for Lab Experiments

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has a high purity and can be easily characterized using various analytical techniques such as NMR and IR spectroscopy. However, this compound also has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide. One potential direction is to study its potential use in the treatment of other diseases such as cancer and Alzheimer's disease. This compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of these diseases. Another potential direction is to study the mechanism of action of this compound in more detail. This could help to identify new targets for the development of more effective anti-inflammatory and analgesic drugs. Finally, future research could focus on improving the synthesis method of this compound to make it more cost-effective and environmentally friendly.

Synthesis Methods

The synthesis of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide involves the reaction of 4-methylbenzoylhydrazide with furfuryl chloride to form the intermediate compound, which is then reacted with 3-amino-5-methyl-1,2,4-oxadiazole to produce the final product. The yield of this compound synthesis is around 60-70%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This compound has also been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and gout.

properties

IUPAC Name

N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-5-7-12(8-6-11)15-17-14(22-18-15)10-19(2)16(20)13-4-3-9-21-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLZEIVAQPIJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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